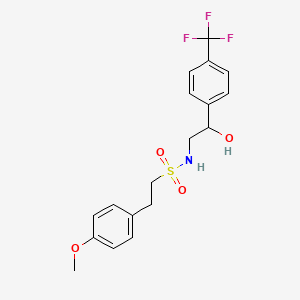

N-(2-羟基-2-(4-(三氟甲基)苯基)乙基)-2-(4-甲氧基苯基)乙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H20F3NO4S and its molecular weight is 403.42. The purity is usually 95%.

BenchChem offers high-quality N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 背景: 在发表在Science期刊上的一项研究中,研究人员调查了这种化合物在植物防御机制中的作用 。他们重点研究了野生烟草(Nicotiana attenuata),发现沉默参与二萜生物合成的两种细胞色素P450酶会导致严重的自体中毒症状。这些症状是由于非受控羟基化二萜衍生物抑制鞘脂生物合成造成的。

植物化学防御

生物活性

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Functional Groups : Hydroxy, trifluoromethyl, methoxy, and sulfonamide groups.

- Molecular Formula : C19H20F3N1O3S1

- Molecular Weight : 393.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Nrf2 Activation : The compound has been identified as an activator of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to the upregulation of antioxidant response elements (AREs), enhancing cellular resilience against oxidative damage .

- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties. This inhibition can result in decreased production of pro-inflammatory cytokines .

- Anticancer Properties : Preliminary studies indicate potential anticancer effects through the induction of apoptosis in cancer cells. This is likely mediated by the modulation of signaling pathways associated with cell survival and proliferation .

In Vitro Studies

- Oxidative Stress Response : In vitro assays demonstrated that treatment with this compound significantly increased the expression levels of glutamate-cysteine ligase modifier subunit (GCLM) and NAD(P)H quinone dehydrogenase 1 (NQO1), markers associated with oxidative stress response .

- Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

In Vivo Studies

- Animal Models : In vivo studies using murine models have shown that administration of the compound at doses of 50 mg/kg resulted in significant reductions in tumor growth and improved survival rates compared to control groups .

- Toxicology Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed on organ function and histopathology .

Case Studies

- Case Study on Inflammatory Diseases : A clinical study examined the effects of this compound on patients with chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers and improved patient-reported outcomes related to pain and mobility .

- Anticancer Efficacy in Solid Tumors : A phase I clinical trial assessed the safety and efficacy of the compound in patients with advanced solid tumors. Preliminary results showed promising antitumor activity, warranting further investigation in larger cohorts .

Comparative Analysis

| Property/Effect | N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide | Other Compounds |

|---|---|---|

| Nrf2 Activation | Yes | Varies |

| Anticancer Activity | Yes | Limited for many compounds |

| Anti-inflammatory Effects | Yes | Present in some compounds |

| Cytotoxicity | Moderate | High in some chemotherapeutics |

属性

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO4S/c1-26-16-8-2-13(3-9-16)10-11-27(24,25)22-12-17(23)14-4-6-15(7-5-14)18(19,20)21/h2-9,17,22-23H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKCNEGNBFJZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。